N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c1-19-12(6-7-16-19)13(20)18-14-17-11(8-21-14)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQDGRVBJZKRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the thiazole and pyrazole intermediates with a chlorophenyl derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using concentrated nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide" is not available. However, the search results do provide information on related compounds and their applications, particularly in the context of antimicrobial activity.
Understanding the Components
The compound contains both a thiazole and a pyrazole ring. Thiazole derivatives are of interest in medicinal chemistry for the design and development of antimicrobial agents .
Thiazole Derivatives as Antimicrobial Agents
Medicinal chemists are actively designing antimicrobial agents with different modes of action because of the increase in bacterial resistance, which is made worse by the emergence of multidrug-resistant strains . These strains include Staphylococcus aureus, Enterococcus sp., Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloeacae, and Candida sp., which have acquired resistance to fluconazole and play roles in many human infections .
Antimicrobial activity Several studies have explored the antimicrobial activity of thiazole derivatives .
- Yurttas et al. reported that 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives were tested against Gram-positive, Gram-negative bacteria, and fungi. In general, the antibacterial activity of these compounds was much lower compared to reference drugs .
- Desai et al. synthesized N’-(4-(arylamino)-6-(thiazol-2-ylamino)1,3,5-triazin-2-yl)isonicotinohydrazides and studied their antibacterial activity against Gram-positive, Gram-negative bacteria, and fungi strains. All compounds showed varying degrees of inhibition against the different bacterial species .
- Bikobo et al. reported on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives, which exhibited good antibacterial activity against Enterococcus faecalis, S. aureus, and Salmonella typhimurium bacterial strains, as well as against fungal strains. Some compounds were twice as potent as spectinomycin against Gram-positive bacteria S. aureus and E. faecalis .
Related Compounds
Other related compounds and their information include:
- 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide .
- 1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole .
- 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .
- METHYL 4-AMINO-3-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE .
- This compound .
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Analogs
Key Findings
a) Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets compared to the 4-methylphenyl analog (129.23% activity in ). EWGs like Cl improve metabolic stability but may reduce solubility.
- Conversely, oxazole () introduces polarity, improving aqueous solubility.
b) Conformational Flexibility
- The dihedral angles between pyrazole and adjacent rings (e.g., 7.7°–89.2° in ) significantly influence molecular shape. The target compound’s thiazol-pyrazole linkage likely adopts a planar conformation, optimizing π-π interactions with aromatic residues in target proteins.
c) Lipophilicity and Solubility
- Cyclohexyl () and isobutyl () substituents increase logP, favoring blood-brain barrier penetration. In contrast, ethoxyphenyl () and methoxyphenyl () groups introduce ether linkages, enhancing solubility. The target compound’s 4-Cl-phenyl group offers moderate lipophilicity, balancing absorption and excretion.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C14H11ClN4OS
- Molecular Weight : 318.78 g/mol
- InChIKey : WMQDGRVBJZKRSL-UHFFFAOYSA-N
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been evaluated for its inhibitory effects on various cancer cell lines, particularly glioblastoma.
Case Study : In a study focusing on pyrano[2,3-c]pyrazole derivatives, compound 4j , which shares structural similarities with this compound, demonstrated significant inhibition of glioma cell growth. It exhibited low micromolar activity against the AKT2/PKBβ kinase, a critical target in glioma therapy. The compound inhibited neurosphere formation in patient-derived glioma stem cells while showing minimal toxicity towards non-cancerous cells .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4j | Glioblastoma | 0.49 | AKT2 Inhibition |
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Research indicates that derivatives of pyrazole incorporating thiazole structures exhibit significant antimicrobial activity against various pathogens.
Findings : In vitro evaluations revealed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative demonstrated bactericidal effects and inhibited biofilm formation .
| Derivative | Pathogen Tested | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 7b | Staphylococcus epidermidis | 0.25 | Bactericidal |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cancer progression and microbial resistance mechanisms.
Kinase Inhibition
The compound's structural features allow it to interact with various kinases. For instance, it has shown promising results in inhibiting the AKT signaling pathway, which is often upregulated in cancer cells, contributing to their survival and proliferation .
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, analogous pyrazole-thiazole hybrids are synthesized via cyclocondensation of intermediates like 4-(4-chlorophenyl)thiazol-2-amine with activated pyrazole-carboxylic acid derivatives. Key steps include:
- Intermediate Preparation: Formation of the thiazole ring via Hantzsch synthesis (e.g., reacting 4-chlorophenyl thiourea with α-haloketones) .
- Coupling Reactions: Use of coupling agents like EDC/HOBt for amide bond formation between thiazole-amine and pyrazole-carboxylic acid .
- Optimization: Adjusting solvent polarity (e.g., DMF or DCM), temperature (60–80°C), and catalyst (e.g., DMAP) to improve yields (typically 60–75%) .
Table 1: Example reaction conditions for similar compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Chloroacetone, EtOH, reflux | 65 | |
| Amide coupling | EDC, DMF, RT | 72 |
Q. How should researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR confirm regiochemistry (e.g., pyrazole C-5 carboxamide resonance at ~165 ppm) .
- IR: Carboxamide C=O stretch at ~1680 cm and thiazole C=N at ~1600 cm .
- Chromatography:
- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
Advanced Questions
Q. What strategies are effective in resolving contradictory data regarding this compound's solubility and bioavailability in pharmacological assays?
Methodological Answer: Low aqueous solubility (common in thiazole-pyrazole hybrids) can be addressed via:
- Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -NH) at the pyrazole N-methyl or thiazole 4-position to enhance polarity .
- Formulation Approaches: Use co-solvents (e.g., PEG-400) or nanoemulsions to improve dissolution rates in in vitro assays .
- Prodrug Design: Esterification of the carboxamide group to increase membrane permeability, followed by enzymatic cleavage in vivo .
Note: Bioavailability discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Validate results across multiple models (e.g., Caco-2 cells vs. murine pharmacokinetics) .
Q. How can molecular docking studies be designed to elucidate the binding mechanisms of this compound with target enzymes?
Methodological Answer:
- Target Selection: Prioritize enzymes with known pyrazole/thiazole interactions (e.g., cyclooxygenase-2 (COX-2) or kinase inhibitors) .
- Docking Workflow:
Protein Preparation: Retrieve crystal structures (PDB: 5KIR for COX-2) and optimize hydrogen bonding networks.
Ligand Parameterization: Assign partial charges using AM1-BCC and generate conformers with OMEGA .
Scoring: Use Glide SP/XP to rank binding affinities, focusing on key residues (e.g., COX-2 Arg120/Thy385 interactions) .
- Validation: Cross-check with mutagenesis data or competitive binding assays .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound in kinase inhibition studies?
Methodological Answer:
- Derivative Synthesis: Systematically modify substituents:
-
Thiazole 4-chlorophenyl → 4-fluorophenyl or heteroaromatic groups.
-
Pyrazole N-methyl → cyclopropyl or bulky tert-butyl .
- Assays:
-
In vitro kinase profiling: Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
-
Cellular IC50: Measure inhibition in cancer cell lines (e.g., HCT-116) with MTT assays .
- Data Analysis: Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity/volume with activity .
Table 2: Example SAR trends for pyrazole-thiazole derivatives:
Modification Kinase Inhibition (IC50, nM) Reference 4-Cl phenyl (parent) EGFR: 120 ± 15 4-F phenyl EGFR: 85 ± 10 N-Cyclopropyl VEGFR2: 45 ± 5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
